3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine
Overview
Description
3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
The primary target of 3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation . The compound exerts significant inhibitory activity, with IC50 values in the nanomolar range .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This disruption leads to the arrest of cell proliferation, affecting downstream pathways involved in DNA replication and cell division .
Pharmacokinetics
The compound’s molecular weight of 23164 suggests that it may have favorable absorption and distribution characteristics
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine with pyridine derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazolopyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents on the triazolopyrimidine ring .
Scientific Research Applications
3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
Uniqueness
3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
7-chloro-5-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-9-4-8(7-2-1-3-12-5-7)15-10-13-6-14-16(9)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGWRZJJRJTKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NC=NN3C(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926232-96-4 | |
Record name | 3-{7-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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